molecular formula C12H10N4OS2 B14870475 (E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one

(E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one

Cat. No.: B14870475
M. Wt: 290.4 g/mol
InChI Key: IBVHPBLFEJBNKE-UHFFFAOYSA-N
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Description

(E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone ring fused with a phenylthiazole moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one typically involves the condensation of 4-phenylthiazol-2(3H)-ylidene hydrazine with thiazolidin-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

(E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interfere with cellular pathways by modulating the expression of certain genes or proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2-one: A simpler analog with similar core structure but lacking the phenylthiazole moiety.

    4-Phenylthiazole: Another related compound with a phenylthiazole structure but without the thiazolidinone ring.

Uniqueness

(E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler analogs.

Properties

Molecular Formula

C12H10N4OS2

Molecular Weight

290.4 g/mol

IUPAC Name

(4E)-4-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,3-thiazolidin-2-one

InChI

InChI=1S/C12H10N4OS2/c17-12-14-10(7-19-12)15-16-11-13-9(6-18-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,16)(H,14,15,17)

InChI Key

IBVHPBLFEJBNKE-UHFFFAOYSA-N

Isomeric SMILES

C1/C(=N\NC2=NC(=CS2)C3=CC=CC=C3)/NC(=O)S1

Canonical SMILES

C1C(=NNC2=NC(=CS2)C3=CC=CC=C3)NC(=O)S1

Origin of Product

United States

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